Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)

Fmoc-Phe(4-NO2)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety and a nitro (-NO2) substituent at the para position of the phenylalanine aromatic ring. This modification enhances the steric and electronic properties of the side chain, making it valuable for introducing specific functionalities or facilitating further chemical transformations. The Fmoc group is cleaved under mild basic conditions, ensuring compatibility with standard SPPS protocols. Its high purity and stability under synthesis conditions make it a reliable building block for constructing complex peptides, particularly in research applications requiring tailored aromatic interactions or post-synthetic modifications.
Fmoc-Phe(4-NO2)-OH structure
Fmoc-Phe(4-NO2)-OH structure
商品名:Fmoc-Phe(4-NO2)-OH
CAS番号:95753-55-2
MF:C24H20N2O6
メガワット:432.425406455994
MDL:MFCD00057810
CID:61805
PubChem ID:7016054

Fmoc-Phe(4-NO2)-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-4-nitro-L-phenylalanine
    • Fmoc-p-nitro-Phe-OH
    • Fmoc-Phe(4-NO2)-OH
    • Fmoc-L-4-Nitrophe
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
    • N-Fmoc-4-nitro-L-phenylalanine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
    • Fmoc-4-Nitro-L-Phe-Hydrate
    • Fmoc-L-4-Nitrophenylalanine
    • N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
    • Fmoc-L-4-NO2-Phe-OH
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
    • PubChem19013
    • fmoc-4-nitrophenylalanine
    • N-Fmoc-4-Nitro-L-Phe-OH
    • (2S)-2-(9H-flu
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
    • L
    • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
    • 301: PN: US20070042401 PAGE: 38 claimed protein
    • 993: PN: WO2006135786 PAGE: 71 claimed protein
    • Fmoc-L-Phe(4-NO2)-OH
    • Fmoc-Phe(p-NO2)-OH
    • N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
    • Fmoc-Phe(4-NO2)-OH,98%
    • HY-W010906
    • 95753-55-2
    • AC-9941
    • PS-12015
    • RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • AKOS015837264
    • Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
    • S12017
    • M03192
    • Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
    • Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • AC-9942
    • (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • CS-W011622
    • EN300-312406
    • J-300425
    • DTXSID10426792
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
    • MFCD00057810
    • F0443
    • Z2044796602
    • SCHEMBL800312
    • MDL: MFCD00057810
    • インチ: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
    • InChIKey: RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1

計算された属性

  • せいみつぶんしりょう: 432.132136g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 432.132136g/mol
  • 単一同位体質量: 432.132136g/mol
  • 水素結合トポロジー分子極性表面積: 121Ų
  • 重原子数: 32
  • 複雑さ: 665
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.3710
  • ゆうかいてん: 213-223℃
  • ふってん: 692.3±55.0 °C at 760 mmHg
  • フラッシュポイント: 372.5±31.5 °C
  • PSA: 121.45000
  • LogP: 5.04330
  • ようかいせい: 未確定

Fmoc-Phe(4-NO2)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51962-1g
N-Fmoc-4-nitro-L-phenylalanine, 98%
95753-55-2 98%
1g
¥840.00 2023-02-25
Enamine
EN300-312406-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-312406-1.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
1.0g
$26.0 2025-02-20
Enamine
EN300-312406-10.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
10.0g
$89.0 2025-02-20
Enamine
EN300-312406-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
5.0g
$46.0 2025-02-20
abcr
AB144735-1 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
1 g
€62.40 2023-07-20
abcr
AB144735-25 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
25 g
€288.50 2023-07-20
TRC
F657600-5000mg
Fmoc-Phe(4-NO2)-OH
95753-55-2
5g
$293.00 2023-05-18
Enamine
EN300-312406-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 90%
5g
$46.0 2023-09-05
eNovation Chemicals LLC
Y1291319-25g
Fmoc-4-nitro-l-phenylalanine
95753-55-2 95%
25g
$95 2024-06-06

Fmoc-Phe(4-NO2)-OH 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid
1.2 -
リファレンス
Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization
Kersebohm, Tim; Kirin, Srecko I.; Metzler-Nolte, Nils, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
1.2 Solvents: 1,4-Dioxane ;  overnight, 0 °C; pH 2
リファレンス
Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries
De Leon-Rodriguez, Luis M.; Kovacs, Zoltan; Sherry, Alan D., Letters in Organic Chemistry, 2005, 2(2), 160-164

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
リファレンス
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Solid phase and combinatorial synthesis of benzodiazepines on a solid support
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Chiral analysis of the reaction stages in the Edman method for sequencing peptides
Davies, John S.; Mohammed, A. Karim A., Journal of the Chemical Society, 1984, (10), 1723-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ethylenediamine Solvents: Methanol ,  Water ;  20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups
Zhang, Guofu; Xie, Xiaoqiang; Zhu, Jianfei; Li, Shasha; Ding, Chengrong; et al, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole ,  MSNT Solvents: Dichloromethane ;  1 h, rt
リファレンス
Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Dimethylformamide
リファレンス
Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept
Torres-Garcia, Carolina; Pulido, Daniel; Albericio, Fernando; Royo, Miriam; Nicolas, Ernesto, Journal of Organic Chemistry, 2014, 79(23), 11409-11415

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives
Miranda-Olvera, Alma D.; Espejel, Ignacio A. Rivero; De Leon Rodriguez, Luis M., Letters in Organic Chemistry, 2007, 4(4), 261-264

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
1.3 Solvents: 1,4-Dioxane ;  0 °C; 0 °C → rt; 2 d, rt
リファレンス
Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds
, Mexico, , ,

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides
Singh, Preeti; Hurrell, Craig R.; Findlay, John B. C.; Fishwick, Colin W. G., Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718

Fmoc-Phe(4-NO2)-OH Raw materials

Fmoc-Phe(4-NO2)-OH Preparation Products

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